![molecular formula C14H24FNO6 B3008894 (2R,4S)-2-Fluoro-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid CAS No. 2445750-39-8](/img/structure/B3008894.png)
(2R,4S)-2-Fluoro-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
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Description
The compound is a fluorinated pentanoic acid derivative with isopropyl groups attached through ether and amide linkages. While the provided papers do not directly discuss this compound, they offer insights into the synthesis and properties of structurally related fluorinated compounds, which can be extrapolated to hypothesize about the subject compound.
Synthesis Analysis
The synthesis of fluorinated organic compounds often involves the use of diethylaminosulfur trifluoride (DAST) or related reagents to introduce the fluorine atom into the molecule. In the synthesis of optically active threo-3-[(benzyloxycarbonyl)oxy]-2-fluorotetradecanoic acid, a methyl uronate derivative is reacted with a phosphorane followed by treatment with DAST to yield a fluorinated product . This method could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions to accommodate the different carbon chain length and functional groups.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often characterized by nuclear magnetic resonance (NMR) spectroscopy, as well as infrared (IR) and mass spectrometry (MS). These techniques provide information about the molecular framework and the nature of the substituents. For example, the synthesis of (S/R)-methyl 2-(5-fluorouracil-1-yl-aceto)amino-3-phenylpropanoate was confirmed using 1H NMR, 13C NMR, IR, and MS . Similar analytical techniques would likely be employed to elucidate the structure of the compound , focusing on the unique shifts and patterns associated with the isopropyl ether and amide functionalities.
Chemical Reactions Analysis
The reactivity of fluorinated compounds can be quite distinct from their non-fluorinated counterparts due to the electronegativity of fluorine. This can affect the acidity of adjacent protons and the nucleophilicity of neighboring functional groups. The papers provided do not detail specific reactions of compounds with similar structures to the one , but general trends in fluorinated compound reactivity can be inferred. For instance, the presence of a fluorine atom could enhance the electrophilic character of the carbonyl group, potentially affecting reactions such as nucleophilic acyl substitutions or additions.
Physical and Chemical Properties Analysis
Fluorinated organic compounds often exhibit unique physical and chemical properties, such as increased lipophilicity, thermal stability, and chemical resistance. The presence of isopropyl groups in the compound may contribute to its hydrophobic character and influence its solubility in organic solvents. The antitumor activity tests of related compounds indicate that fluorinated compounds can exhibit biological activity, suggesting that the compound may also possess such properties . However, without specific data on this compound, these properties remain speculative.
Scientific Research Applications
Metabolism and Characterization
- In Vitro Metabolism Analysis : The compound AG7088, which includes a similar structure to the requested compound, underwent in vitro metabolism studies in liver microsomes from various species. Key pathways included hydrolysis and hydroxylation, with species-specific variations in metabolite formation. This research provides insights into the metabolic processing of structurally related compounds (Zhang et al., 2001).
Chemical Synthesis and Development
- Process Development for Antifungal Agents : A similar compound, voriconazole, was synthesized through a process that involved stereoselective reactions. This process is indicative of the complex synthesis pathways that can be involved in creating structurally related compounds (Butters et al., 2001).
- Stereoselective Synthesis of Amino Acids : Research on the synthesis of γ-fluorinated α-amino acids demonstrates the complexity and specificity required in the synthesis of structurally similar compounds, highlighting the importance of stereochemistry in synthesizing biologically active molecules (Laue et al., 2000).
Structural and Stereochemical Characterization
- Chemo-Enzymatic Synthesis and Characterization : The study of racemic drugs like Alminoprofen, which contain elements structurally similar to the requested compound, reveals the significance of understanding the stereochemistry and structure of such compounds for effective drug development (Baba et al., 2018).
Other Relevant Studies
- Catabolism of DNA Bases and Drugs : A study on the stereochemistry of catabolism related to DNA bases and certain anti-cancer drugs offers insights into how structurally similar compounds are processed at the molecular level, which is crucial for drug design and development (Gani et al., 1985).
- Synthesis of Functionalized Macromonomers : Research into the synthesis of exo-7-oxanorbornene species with functional groups structurally related to the requested compound illustrates the diverse applications of such molecules in polymer science (Liu et al., 2014).
properties
IUPAC Name |
(2R,4S)-2-fluoro-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24FNO6/c1-13(2,3)21-11(19)9(7-8(15)10(17)18)16-12(20)22-14(4,5)6/h8-9H,7H2,1-6H3,(H,16,20)(H,17,18)/t8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJQIFSGTBGFHO-BDAKNGLRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(C(=O)O)F)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](C[C@H](C(=O)O)F)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24FNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4S)-2-Fluoro-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |
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